molecular formula C19H16N4O B2925639 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1210810-87-9

2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B2925639
CAS No.: 1210810-87-9
M. Wt: 316.364
InChI Key: IPJVCCDDTDJPLT-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound that features both indole and pyrazole moieties. These structural motifs are known for their biological activity and are commonly found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The indole and pyrazole moieties are then coupled through an acetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyrazole rings.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its biological activities, including antimicrobial and anticancer properties.

    2-(1H-indol-3-yl)acetonitrile: Used in the synthesis of donor–π–acceptor fluorophores with optical and thermal properties.

    1-(4-chlorophenyl)-1H-pyrazol-3-yl derivatives: Known for their use as insecticides and fungicides.

Uniqueness

2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to the combination of indole and pyrazole rings in a single molecule, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-indol-1-yl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(13-23-12-10-15-3-1-2-4-18(15)23)21-16-7-5-14(6-8-16)17-9-11-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVCCDDTDJPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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